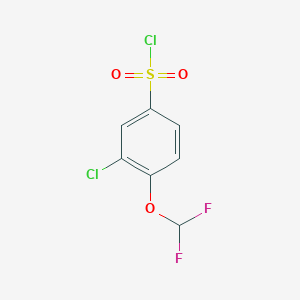

3-Chloro-4-(difluoromethoxy)benzene-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chloro-4-(difluoromethoxy)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H4Cl2F2O3S . It has a molecular weight of 277.08 . This compound is typically stored at room temperature and is available in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4Cl2F2O3S/c8-5-3-4 (15 (9,12)13)1-2-6 (5)14-7 (10)11/h1-3,7H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Unfortunately, other physical and chemical properties like boiling point, density, and refractive index are not available in the current resources.Applications De Recherche Scientifique

Pharmaceutical Research

3-Chloro-4-(difluoromethoxy)benzene-1-sulfonyl chloride: is a valuable intermediate in pharmaceutical research. It’s used in the synthesis of various drugs due to its ability to introduce sulfonyl chloride groups into molecules, which can be pivotal for the biological activity of certain drugs .

Material Science

In material science, this compound serves as a precursor for the development of advanced materials. Its unique chemical structure allows for the creation of polymers and coatings with specific properties, such as increased resistance to degradation or improved thermal stability .

Chemical Synthesis

This chemical is utilized in chemical synthesis as a reagent for introducing difluoromethoxy phenyl groups. These groups are significant in the development of complex organic molecules with potential applications in various chemical industries .

Chromatography

The compound’s derivatives are used in chromatography as standards or as a part of the stationary phase to separate complex mixtures. Its stability under various conditions makes it suitable for high-performance liquid chromatography (HPLC) applications .

Analytical Research

In analytical research, 3-Chloro-4-(difluoromethoxy)benzene-1-sulfonyl chloride is used to modify analytical reagents or to create new ones. This can enhance the detection and quantification of substances in complex biological or environmental samples .

Environmental Impact Studies

The environmental impact of this compound and its derivatives is studied to understand their behavior in the environment. Research includes investigating its breakdown products, persistence, and potential bioaccumulation .

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause respiratory irritation . The hazard statements include H314 (Causes severe skin burns and eye damage) and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mécanisme D'action

Target of Action

3-Chloro-4-(difluoromethoxy)benzene-1-sulfonyl chloride is a useful reagent for the preparation of phenoxypyridylpyrimidine derivatives . These derivatives are known to modulate the activity of inositol requiring enzyme 1 (IRE1), which plays a crucial role in the unfolded protein response pathway .

Mode of Action

Based on its structure and the nature of sulfonyl chloride compounds, it can be inferred that it likely acts as an electrophile, reacting with nucleophilic sites on its target molecules .

Biochemical Pathways

The compound’s primary role in biochemical pathways is in the synthesis of phenoxypyridylpyrimidine derivatives . These derivatives modulate the activity of IRE1, a key player in the unfolded protein response pathway. This pathway is activated in response to the accumulation of unfolded proteins in the endoplasmic reticulum, a condition known as ER stress .

Result of Action

The primary result of the action of 3-Chloro-4-(difluoromethoxy)benzene-1-sulfonyl chloride is the synthesis of phenoxypyridylpyrimidine derivatives . These derivatives can modulate the activity of IRE1, potentially influencing the unfolded protein response pathway and cellular responses to ER stress .

Propriétés

IUPAC Name |

3-chloro-4-(difluoromethoxy)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F2O3S/c8-5-3-4(15(9,12)13)1-2-6(5)14-7(10)11/h1-3,7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZYSUBKQMDFEGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Imidazolylpropyl)(2,8,10-trimethyl(5-hydropyrimidino[1',2'-1,5]pyrazolo[3,4-b]pyridin-4-yl))amine](/img/structure/B2993121.png)

![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-ethylpiperazine-1-carbothioamide](/img/structure/B2993125.png)

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(pyridin-4-yl)propanenitrile](/img/structure/B2993132.png)

![3-((4-(4-fluoro-3-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2993133.png)

![ethyl 2-(2-((5-((furan-2-carboxamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2993135.png)